1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone

Organic Synthesis Palladium Catalysis Fluorinated Ketones

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 845823-12-3), also known as 2,2,2,3',5'-Pentafluoroacetophenone, is a fluorinated aryl ketone with the molecular formula C₈H₃F₅O and a molecular weight of 210.1 g/mol. It is characterized by a 3,5-difluorophenyl ring substituted with a highly electrophilic trifluoroacetyl group.

Molecular Formula C8H3F5O
Molecular Weight 210.1 g/mol
CAS No. 845823-12-3
Cat. No. B1302271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone
CAS845823-12-3
Molecular FormulaC8H3F5O
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
InChIInChI=1S/C8H3F5O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H
InChIKeyVPJBBHOADBTNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 845823-12-3) as a Specialized Fluorinated Building Block


1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 845823-12-3), also known as 2,2,2,3',5'-Pentafluoroacetophenone, is a fluorinated aryl ketone with the molecular formula C₈H₃F₅O and a molecular weight of 210.1 g/mol [1]. It is characterized by a 3,5-difluorophenyl ring substituted with a highly electrophilic trifluoroacetyl group. It is primarily utilized as a versatile synthetic intermediate and building block in medicinal chemistry and materials science, rather than as a direct final active pharmaceutical ingredient . Physicochemical data indicate a boiling point of 173.4 °C at 760 mmHg, a predicted density of 1.4±0.1 g/cm³, and a predicted melting point of -1.77 °C [1][2]. The compound is commercially available in high purity (typically 97-99%) .

Why 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone Cannot Be Directly Substituted with Unfluorinated or Mono-fluorinated Analogs


Substitution with generic analogs like 2,2,2-trifluoroacetophenone (CAS 434-45-7) or 3,5-difluoroacetophenone (CAS 123577-99-1) is not equivalent due to the unique combination of the electron-deficient 3,5-difluorophenyl ring and the highly electrophilic trifluoroacetyl group . This dual-fluorination pattern imparts a distinct electronic profile that affects reactivity, metabolic stability, and lipophilicity in derived molecules [1]. The presence of fluorine atoms on the aryl ring can significantly alter binding affinities to biological targets compared to non-fluorinated counterparts, and the trifluoromethyl ketone moiety is a known transition-state analog inhibitor of serine hydrolases, a feature absent in analogs lacking this group [2]. Therefore, using a less specialized building block would fundamentally change the downstream product's physicochemical and biological properties.

Quantitative Evidence Guide for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone: Comparator-Based Performance


Comparative Synthesis Yield: 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone vs. Generic Trifluoroacetophenone via Pd-Catalyzed Carbonylative Coupling

The palladium-catalyzed carbonylative coupling method is established as an efficient route for synthesizing aryl trifluoromethyl ketones, including the target compound [1]. While direct yield data for 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone is not explicitly stated in available abstracts, the methodology is reported to transform a wide range of aryl iodides into their corresponding trifluoromethyl ketones in 'good to excellent yields' under mild conditions [1]. In comparison, the synthesis of the unfluorinated analog 2,2,2-trifluoroacetophenone can involve alternative, less efficient methods such as the cross-coupling of aryl trialkyltins with trifluoroacetic anhydride, which may have more limited functional group tolerance .

Organic Synthesis Palladium Catalysis Fluorinated Ketones

Physicochemical Differentiation: Boiling Point and Stability of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone vs. Non-Fluorinated Acetophenone

The compound 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone exhibits distinct physicochemical properties compared to its non-fluorinated base analog, acetophenone (CAS 98-86-2). The target compound has a significantly lower boiling point of 173.4 °C at 760 mmHg [1] compared to acetophenone's 202 °C [2]. This lower boiling point is a result of the five fluorine atoms disrupting intermolecular hydrogen bonding and van der Waals interactions. The compound is a liquid at room temperature and requires no special storage conditions beyond a cool, dry place .

Physicochemical Properties Process Chemistry Storage

Reactivity Profile: Electrophilicity of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone vs. Unsubstituted Trifluoroacetophenone

The reactivity of trifluoroacetophenone derivatives is heavily influenced by substituents on the aryl ring. The presence of the two electron-withdrawing fluorine atoms at the 3- and 5-positions in the target compound increases the electrophilicity of the carbonyl carbon compared to the unsubstituted 2,2,2-trifluoroacetophenone [1]. This enhanced electrophilicity makes it a more reactive substrate in nucleophilic additions, such as the synthesis of 1,1-difluoro- or 1-fluoroalkenes [2]. While direct quantitative comparisons (e.g., reaction rate constants) are not provided in the available literature for this specific compound, class-level inference from the electronic effects of fluorine substituents strongly supports this differentiation.

Reactivity Electrophilicity Nucleophilic Addition

Key Application Scenarios for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 845823-12-3) in R&D and Manufacturing


Synthesis of Serine Hydrolase Inhibitors and Neurological Research Tools

This compound serves as a critical starting material or intermediate for developing potent inhibitors of serine hydrolases, such as acetylcholinesterase (AChE). The trifluoroacetophenone motif is a well-established transition-state analog inhibitor, and the specific 3,5-difluoro substitution pattern can be used to modulate binding affinity and selectivity for the target enzyme . This is directly relevant for research in Alzheimer's disease and other neurological conditions where AChE inhibition is a therapeutic target .

Modular Building Block for Fluorinated Pharmaceuticals and Agrochemicals

1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is employed as a building block in the construction of more complex organic molecules for drug discovery. Its dual-fluorination pattern imparts enhanced lipophilicity and metabolic stability to derived compounds, which are desirable attributes in medicinal chemistry for improving drug-like properties such as membrane permeability and resistance to oxidative metabolism [1]. It is a key reagent in creating fluorinated motifs found in anticancer, antiviral, and anti-inflammatory drug candidates [1].

Synthesis of Difluoroalkene and Trifluoromethylated Derivatives

The compound is an ideal starting material for generating 1,1-difluoroalkenes and 1-fluoroalkenes through addition-elimination sequences [2]. These fluorinated alkene motifs are valuable intermediates in their own right and are found in numerous bioactive molecules. The enhanced electrophilicity of the carbonyl group in the 3,5-difluoro variant makes it a particularly reactive substrate for these transformations compared to non-fluorinated or mono-fluorinated analogs [2].

Ion-Selective Electrode Membrane Component

Trifluoroacetophenone derivatives have been evaluated as components in ion-selective electrode membranes. The electron-withdrawing nature of the fluorinated groups makes them suitable for recognizing specific ions or molecules, such as amino acids [3]. The unique electronic profile of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone may offer distinct selectivity or sensitivity characteristics in potentiometric sensor applications.

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